Tosufloxacin is a fluoroquinolone antibacterial agent that has been developed to combat a variety of bacterial infections. It was first introduced in the market in 1990 by Toyama Chemical Co., Ltd. in Japan. The drug is known for its broad antibacterial spectrum, which includes Gram-positive and Gram-negative organisms, anaerobic bacteria, as well as Chlamydia spp., and Mycoplasma spp.1. Tosufloxacin has been used in various clinical settings due to its high antibacterial activity and favorable pharmacokinetics36.
The mechanism of action of tosufloxacin involves the inhibition of bacterial DNA replication. It acts on DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA function. This mode of action is distinct from that of beta-lactam antibiotics, which target the bacterial cell wall synthesis. The inhibition of these enzymes by tosufloxacin results in the prevention of DNA replication, transcription, repair, and recombination, leading to bacterial cell death1.
Tosufloxacin has been evaluated for its in-vitro and in-vivo antibacterial activity and has shown higher efficacy against a range of bacteria compared to other fluoroquinolones. It has been particularly effective against Gram-positive organisms, Gram-negative organisms, and anaerobic bacteria1. The drug has been approved for treating respiratory infections, urinary tract infections, hepatobiliary infections, gastrointestinal infections, and certain sexually transmitted infections3.
Due to its low water solubility, the development of an intravenous formulation of tosufloxacin was challenging. However, a prodrug, A-71497, was synthesized to increase water solubility, making intravenous administration feasible. This prodrug is converted to tosufloxacin in the body and has shown promising results in producing high plasma levels of the active drug upon administration2.
Tosufloxacin has been subjected to pharmacokinetic studies and safety assessments. It has been found to have a favorable safety profile and has been used confidently by physicians for over a decade. The drug's pharmacokinetics allow for effective treatment of various infections, including those caused by Chlamydia trachomatis and Salmonella spp.36.
In patients with hematological malignancies, tosufloxacin has been evaluated for its effectiveness in preventing secondary infections. Its broad spectrum of antibacterial activity makes it a suitable candidate for this purpose4.
The drug has shown potent activity against resistant strains of bacteria, such as penicillin-resistant Streptococcus pneumoniae and beta-lactamase-producing Branhamella catarrhalis. This makes tosufloxacin a valuable option in the treatment of infections caused by resistant organisms57.
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3